(S)-Benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl (S)-3-(bromomethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C13H16BrNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromomethyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (S)-3-(bromomethyl)pyrrolidine-1-carboxylate typically involves the bromination of a suitable pyrrolidine precursor. One common method is the bromination of benzyl (S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate using a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: Benzyl (S)-3-(bromomethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alkyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF, DMSO) under mild heating conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkyl derivatives.
Scientific Research Applications
Chemistry: Benzyl (S)-3-(bromomethyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis[6][6].
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be used in the synthesis of drugs targeting specific biological pathways .
Industry: The compound finds applications in the production of specialty chemicals and materials. Its derivatives are used in the development of polymers, coatings, and other industrial products .
Mechanism of Action
The mechanism of action of benzyl (S)-3-(bromomethyl)pyrrolidine-1-carboxylate depends on its specific application. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- Benzyl (S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Benzyl (S)-3-(chloromethyl)pyrrolidine-1-carboxylate
- Benzyl (S)-3-(iodomethyl)pyrrolidine-1-carboxylate
Comparison: Benzyl (S)-3-(bromomethyl)pyrrolidine-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it undergoes.
Properties
Molecular Formula |
C13H16BrNO2 |
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Molecular Weight |
298.18 g/mol |
IUPAC Name |
benzyl (3S)-3-(bromomethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H16BrNO2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m1/s1 |
InChI Key |
ZLMUAHPVUGYWKX-GFCCVEGCSA-N |
Isomeric SMILES |
C1CN(C[C@H]1CBr)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1CBr)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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